4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid
Description
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid is a benzoic acid derivative featuring a cis-2,6-dimethylmorpholine moiety attached via a methylene linker to the para-position of the benzene ring. This compound is structurally related to pharmacologically active agents, such as sonidegib, a Smoothened (Smo) antagonist used in cancer therapy, which shares the cis-2,6-dimethylmorpholine motif .
Properties
IUPAC Name |
4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOUFOUVXIPDL-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162559 | |
| Record name | Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335220-62-6 | |
| Record name | Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335220-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid typically involves the reaction of 4-bromomethyl benzoic acid with cis-2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like n-butanol at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acids or sulfonated benzoic acids.
Scientific Research Applications
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
The morpholine ring and its substitution pattern critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Ester vs.
- Nitro Substitution : Nitro groups (e.g., in CAS 40163-16-4) introduce electron-withdrawing effects, which may alter acidity (pKa) and reactivity in synthetic applications .
- Alternative Amines : Replacing morpholine with benzyl-isopropylamine (as in ) reduces hydrogen-bonding capacity, likely affecting solubility and target binding.
Pharmacologically Relevant Analogs
The cis-2,6-dimethylmorpholine group is a key pharmacophore in drug design:
Key Observations :
- Sonidegib : The morpholine group in sonidegib contributes to its interaction with the Smoothened receptor, highlighting the importance of stereochemistry (cis-2,6-dimethyl) in pharmacological activity .
- Fenpropimorph Metabolite : The propionic acid derivative (vs. benzoic acid) demonstrates metabolic stability, with the morpholine ring likely influencing excretion pathways .
Triazine-Linked Derivatives
Morpholine-triazine hybrids exhibit distinct properties:
Key Observations :
Research Findings and Metabolic Considerations
- Metabolism of Benzoic Acid Derivatives : Evidence from methylbenzoic acid studies (e.g., m-methylbenzoic acid) shows rapid conversion to glycine conjugates (e.g., methylhippuric acid) in humans . The morpholine substituent in this compound may slow conjugation due to steric hindrance, altering excretion rates.
- Solubility and Bioavailability : The free acid form is expected to have moderate aqueous solubility (due to the carboxylic acid), while ester derivatives (e.g., methyl ester in ) are more lipophilic, favoring absorption.
Biological Activity
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid, a compound featuring a morpholine moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₉NO₃
- CAS Number : 1335220-62-6
- Melting Point : 140–142 °C
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. This interaction can modulate biochemical pathways, influencing cellular functions. Specific molecular targets include:
- Enzymes : Potential inhibition or activation of metabolic enzymes.
- Receptors : Binding to specific receptors may alter signaling pathways.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects in various models, indicating its utility in treating inflammatory conditions.
- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by researchers at Virginia Commonwealth University examined the antimicrobial properties of various compounds, including this compound. The compound was tested against common bacterial strains and demonstrated significant inhibitory effects at concentrations above 50 µM. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study: Anti-inflammatory Properties
In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines compared to control groups. This suggests that this compound may modulate immune responses effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
